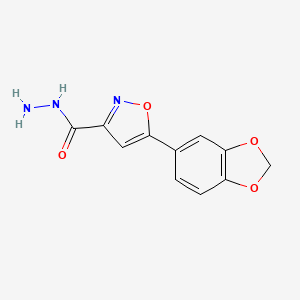

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

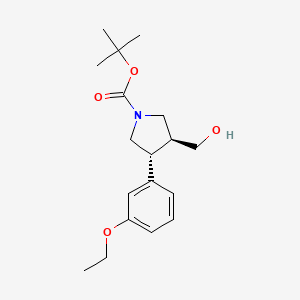

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is used for research purposes .

Molecular Structure Analysis

The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide molecule contains a total of 29 bonds. There are 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 2 ethers (aromatic), and 1 Isoxazole .科学的研究の応用

Alzheimer's Disease Research

A novel series of carbohydrazide indole-isoxazole hybrid derivatives, related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and evaluated for their anti-cholinesterase activity, which is a key factor in Alzheimer's disease treatment. These compounds showed promising results in increasing the level of acetylcholine in the cholinergic synaptic cleft, addressing cognitive impairments associated with Alzheimer's disease (Mirfazli et al., 2018).

Antimicrobial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and found to exhibit significant antimicrobial and antitubercular activities. These compounds demonstrated effectiveness against various bacterial strains, including E. coli and M. tuberculosis (Shingare et al., 2018).

Gold-Catalyzed Cycloaddition Reactions

In chemical research, benzo[d]isoxazoles, closely related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were used as nucleophiles in gold-catalyzed cycloaddition reactions. This process provides a pathway to create polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Xu et al., 2018).

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVQJKDKMKCYBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

acetic acid](/img/structure/B1327064.png)